8-Ethoxy-1,4-dioxaspiro[4.5]decane

Catalog No.
S6618758
CAS No.
55103-52-1
M.F
C10H18O3
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Ethoxy-1,4-dioxaspiro[4.5]decane

CAS Number

55103-52-1

Product Name

8-Ethoxy-1,4-dioxaspiro[4.5]decane

IUPAC Name

8-ethoxy-1,4-dioxaspiro[4.5]decane

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C10H18O3/c1-2-11-9-3-5-10(6-4-9)12-7-8-13-10/h9H,2-8H2,1H3

InChI Key

ZJZLKONLVWLQRK-UHFFFAOYSA-N

SMILES

CCOC1CCC2(CC1)OCCO2

Canonical SMILES

CCOC1CCC2(CC1)OCCO2

8-Ethoxy-1,4-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C10H18O3C_{10}H_{18}O_{3} and a molecular weight of approximately 186.25 g/mol. It features a unique spiro structure, which consists of two fused rings containing dioxane units. This compound is categorized under the class of dioxaspiro compounds, characterized by their distinctive cyclic structure and potential for various chemical interactions and applications in organic synthesis and medicinal chemistry .

, including:

  • Nucleophilic Substitution: The ethoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Esterification: The compound can react with carboxylic acids to form esters, which may enhance its solubility and biological activity.
  • Hydrolysis: In the presence of water and acidic or basic conditions, it can hydrolyze to yield corresponding dioxaspiro derivatives.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry .

Research into the biological activity of 8-Ethoxy-1,4-dioxaspiro[4.5]decane is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: Dioxaspiro compounds have shown promise as antimicrobial agents.
  • Anti-inflammatory Effects: Some derivatives may possess anti-inflammatory properties, making them candidates for therapeutic applications.

Further studies are necessary to elucidate the specific biological mechanisms and potential therapeutic uses of 8-Ethoxy-1,4-dioxaspiro[4.5]decane .

Several methods have been developed for synthesizing 8-Ethoxy-1,4-dioxaspiro[4.5]decane:

  • Cyclization Reactions: This involves the reaction of appropriate precursors under acidic or basic conditions to promote cyclization and formation of the spiro structure.
  • Esterification Reactions: Ethanol can be reacted with suitable dioxaspiro precursors to introduce the ethoxy group.
  • Selective Deoxygenation: Utilizing selective deoxygenation techniques can yield this compound from more complex dioxaspiro derivatives .

8-Ethoxy-1,4-dioxaspiro[4.5]decane has potential applications in various fields:

  • Pharmaceutical Chemistry: As a building block for synthesizing bioactive molecules.
  • Material Science: Its unique structural properties may be exploited in developing new materials with specific mechanical or thermal characteristics.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

The versatility of this compound makes it an attractive candidate for further research and development in these areas .

Several compounds share structural similarities with 8-Ethoxy-1,4-dioxaspiro[4.5]decane. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
8-Isopropoxy-1,4-dioxaspiro[4.5]decaneC10H18O3C_{10}H_{18}O_{3}Contains an isopropoxy group instead of ethoxy
8-Methoxy-1,4-dioxaspiro[4.5]decaneC9H16O3C_{9}H_{16}O_{3}Features a methoxy group; slightly lower molecular weight
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecaneC14H26O6C_{14}H_{26}O_6More complex structure with additional oxygen atoms

The unique ethoxy substitution in 8-Ethoxy-1,4-dioxaspiro[4.5]decane distinguishes it from these similar compounds, potentially affecting its solubility and biological activity compared to others in this class .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

186.125594432 g/mol

Monoisotopic Mass

186.125594432 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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